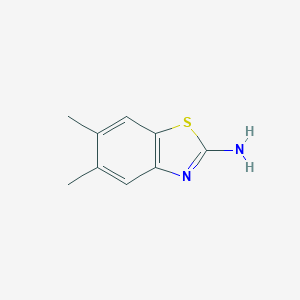

2-Amino-5,6-dimethylbenzothiazole

説明

Significance of the Benzothiazole (B30560) Scaffold in Drug Discovery and Medicinal Chemistry

The benzothiazole core is a fundamental structural motif present in a wide range of pharmacologically active molecules. rroij.com Its derivatives are known to exhibit a broad spectrum of biological activities, making them a focal point of research in medicinal chemistry. ogu.edu.trdergipark.org.tr The therapeutic applications of benzothiazole-containing compounds are extensive, encompassing roles as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and antidiabetic agents. chemimpex.comresearchgate.net

The versatility of the benzothiazole scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties. researchgate.net This adaptability has enabled the development of targeted therapies for a variety of diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as various forms of cancer. ijpcbs.comresearchgate.net The planarity and aromaticity of the benzothiazole ring system facilitate its interaction with biological macromolecules, such as enzymes and receptors, often through mechanisms like intercalation with DNA or binding to active sites. dergipark.org.trrroij.com

Table 1: Selected Biological Activities of Benzothiazole Derivatives

| Biological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Antimicrobial | Infectious Diseases |

| Anti-inflammatory | Inflammatory Disorders |

| Anticonvulsant | Neurology |

| Antiviral | Infectious Diseases |

| Antidiabetic | Endocrinology |

| Neuroprotective | Neurology |

Overview of 2-Aminobenzothiazole (B30445) Derivatives in Biological Research

The 2-aminobenzothiazole moiety is considered a particularly "privileged" substructure within the broader benzothiazole family. rroij.com The presence of the exocyclic amino group at the 2-position provides a key site for synthetic modifications, enabling the creation of large libraries of derivatives for biological screening. nih.gov This amino group can be readily acylated, alkylated, or used in condensation reactions to introduce a wide range of functional groups and build more complex molecular architectures. nih.gov

Research has consistently demonstrated that 2-aminobenzothiazole derivatives are potent biological agents in their own right. They have been extensively investigated for their anticancer properties, with studies showing that they can target various signaling pathways involved in tumor growth and proliferation. nih.govchemicalbook.com Furthermore, these derivatives have shown promise as antimicrobial, anti-inflammatory, and neuroprotective agents. rroij.comresearchgate.net The specific substitution pattern on the benzene (B151609) ring of the 2-aminobenzothiazole core, such as the 5,6-dimethyl substitution in the title compound, plays a crucial role in modulating the biological activity and selectivity of the resulting molecules. rroij.com The exploration of these derivatives continues to be an active and fruitful area of medicinal chemistry research, aiming to develop novel therapeutics with improved efficacy and safety profiles. dergipark.org.tr

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5,6-dimethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-5-3-7-8(4-6(5)2)12-9(10)11-7/h3-4H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODWHFFPQHUDAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Record name | 2-AMINO-5,6-DIMETHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19768 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024478 | |

| Record name | 2-Amino-5,6-dimethylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-5,6-dimethylbenzothiazole is an off-white crystalline solid. (NTP, 1992) | |

| Record name | 2-AMINO-5,6-DIMETHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19768 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 2-AMINO-5,6-DIMETHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19768 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

29927-08-0 | |

| Record name | 2-AMINO-5,6-DIMETHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19768 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5,6-Dimethyl-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29927-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5,6-dimethylbenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029927080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-5,6-DIMETHYLBENZOTHIAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-5,6-dimethylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethylbenzothiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-5,6-DIMETHYLBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YBU8Z59YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

365 to 372 °F (NTP, 1992) | |

| Record name | 2-AMINO-5,6-DIMETHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19768 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies for 2 Amino 5,6 Dimethylbenzothiazole and Its Derivatives

Established Synthetic Routes to the 2-Aminobenzothiazole (B30445) Core

The construction of the 2-aminobenzothiazole nucleus can be achieved through several reliable synthetic strategies, primarily involving cyclization, condensation, and oxidation reactions.

The reaction of 2-aminobenzenethiols (ATPs) or their corresponding disulfides with various reagents is a fundamental approach to forming the benzothiazole (B30560) ring. mdpi.comeurekaselect.com This method involves the condensation of the thiol group and the amino group with a reagent that provides the C2 carbon of the thiazole (B1198619) ring. For instance, condensation with cyanogen (B1215507) bromide or thiourea (B124793) derivatives can introduce the 2-amino functionality directly. The mechanism generally proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the sulfur on an electrophilic carbon, followed by dehydration to yield the aromatic benzothiazole system. mdpi.com

A widely employed and classical method for synthesizing 2-aminobenzothiazoles is the Hugerschoff reaction, which involves the treatment of an appropriately substituted aniline (B41778) with a thiocyanate (B1210189) salt in the presence of an oxidizing agent, typically bromine, in an acidic medium like acetic acid. nih.govnih.gov This reaction proceeds through the in situ formation of a thiocyano group on the aromatic ring, followed by cyclization.

Another significant condensation approach utilizes arylthioureas as precursors. nih.gov These intermediates can be synthesized from the corresponding anilines and a thiocyanate source. The subsequent ring closure of the arylthiourea is typically achieved through oxidative cyclization using agents like bromine in chloroform (B151607) or sulfuryl chloride. orgsyn.org This method offers a regioselective route to the desired 2-aminobenzothiazole derivative.

Table 1: Comparison of Condensation Reactions for 2-Aminobenzothiazole Core Synthesis

| Method | Starting Materials | Key Reagents | Key Features |

| Hugerschoff Reaction | Substituted Aniline | Ammonium (B1175870) or Potassium Thiocyanate, Bromine, Acetic Acid | One-pot synthesis from readily available anilines. nih.govnih.gov |

| Arylthiourea Cyclization | Substituted Arylthiourea | Bromine in Chloroform or Acetic Acid; Sulfuryl Chloride | Utilizes a pre-formed arylthiourea intermediate, allowing for controlled cyclization. orgsyn.org |

Modern synthetic chemistry has seen the development of metal-free oxidative cyclization methods. One such approach involves the reaction of cyclohexanones with thioureas in the presence of catalytic iodine and molecular oxygen as a green oxidant. organic-chemistry.orgacs.org The proposed mechanism involves the initial enolization of the cyclohexanone, followed by α-iodination. A subsequent nucleophilic substitution by the thiourea, intramolecular cyclization, and finally, dehydrogenation (aromatization) leads to the formation of the 2-aminobenzothiazole ring system. acs.org This method is advantageous due to its mild conditions and avoidance of toxic transition metals. organic-chemistry.org Another strategy involves the aerobic oxidative cyclization between a 2-aminobenzothiazole and a ketone, catalyzed by a FeCl3/ZnI2 system, to generate fused heterocyclic structures. acs.org

Targeted Synthesis of 2-Amino-5,6-dimethylbenzothiazole

The direct synthesis of this compound is most effectively achieved by applying the classical condensation methodology to a specifically substituted precursor. The logical starting material for this target molecule is 3,4-dimethylaniline (B50824).

The synthesis proceeds via the treatment of 3,4-dimethylaniline with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH4SCN), in an acidic solvent like glacial acetic acid. The subsequent addition of bromine initiates an electrophilic attack on the arylthiourea intermediate, leading to oxidative cyclization to form the desired this compound. nih.govresearchgate.net The reaction is typically performed at low temperatures during the bromine addition to control the reaction's exothermicity. The final product can be isolated by neutralization, which precipitates the free base from its salt form. This approach is analogous to the synthesis of other substituted 2-aminobenzothiazoles, such as 2-amino-6-methylbenzothiazole (B160888) from p-toluidine. orgsyn.org

Derivatization Strategies for this compound

The primary amino group at the C2 position of the benzothiazole ring is a key site for chemical modification, allowing for the synthesis of a vast array of derivatives. nih.gov This functional group can readily participate in reactions such as acylation, sulfonylation, and condensation with electrophiles. nih.gov

A prominent derivatization strategy for this compound is its reaction with aldehydes or ketones to form Schiff bases (also known as azomethines). This condensation reaction involves the nucleophilic attack of the primary amino group on the carbonyl carbon of the aldehyde or ketone, forming a carbinolamine intermediate. Subsequent dehydration yields the stable imine (C=N) functionality of the Schiff base. researchgate.net

The reaction is typically carried out by refluxing equimolar amounts of this compound and the desired carbonyl compound in a suitable solvent, most commonly ethanol (B145695) or methanol. niscpr.res.inscispace.com Often, a catalytic amount of a weak acid, such as glacial acetic acid or p-toluenesulfonic acid, is added to facilitate the dehydration step. niscpr.res.inresearchgate.net The progress of the reaction can be monitored by techniques like thin-layer chromatography, and the resulting Schiff base product often precipitates from the solution upon cooling, simplifying its isolation. scispace.com

Table 2: General Conditions for Schiff Base Formation

| Reactants | Solvent | Catalyst (Optional) | Reaction Condition | Product |

| This compound | Ethanol or Methanol | Glacial Acetic Acid or p-Toluenesulfonic Acid | Reflux | (E/Z)-N-(Aryl/Alkyl)methylene-5,6-dimethylbenzo[d]thiazol-2-amine |

| Aromatic/Aliphatic Aldehyde or Ketone |

Coupling Reactions and Heterocyclic Annulation

The formation of the 2-aminobenzothiazole scaffold, including the 5,6-dimethyl substituted analog, often relies on coupling reactions and heterocyclic annulation strategies. One of the fundamental and widely employed methods for constructing the 2-aminobenzothiazole core is the reaction of a substituted o-aminothiophenol with cyanogen bromide or a thiocyanate salt. Specifically for this compound, a key synthetic route involves the reaction of 4,5-dimethyl-1,2-diaminobenzene with a thiocyanate source. This reaction proceeds through the formation of a thiourea intermediate, which then undergoes intramolecular cyclization to yield the desired benzothiazole ring system.

While direct coupling reactions on the pre-formed this compound are less commonly reported, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful tool for the derivatization of analogous benzothiazole systems. For instance, 2-amino-6-bromobenzothiazole (B93375) has been successfully subjected to Suzuki coupling with various boronic acids to introduce aryl substituents at the 6-position. researchgate.netnih.gov Although specific examples for the 5,6-dimethyl analog are not extensively documented in readily available literature, this methodology suggests a viable pathway for the synthesis of 6-aryl-2-amino-5-methylbenzothiazole derivatives, assuming the corresponding 6-halo-2-amino-5-methylbenzothiazole precursor is accessible.

Heterocyclic annulation, the formation of a new ring fused to an existing one, is another key strategy. This can be seen in the synthesis of more complex structures starting from 2-aminobenzothiazoles. For example, multicomponent reactions involving 2-aminobenzothiazole, an aldehyde, and a 1,3-dicarbonyl compound can lead to the formation of fused heterocyclic systems under thermal or microwave irradiation. eurekaselect.com

Modifications at the Amino Group and Benzene (B151609) Ring

The functionalization of the this compound scaffold at its amino group and the benzene ring is crucial for the development of new derivatives with diverse properties.

Modifications at the Amino Group:

The primary amino group at the 2-position is a versatile handle for various chemical transformations. Common modifications include:

Acylation: The amino group can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. For instance, reaction with chloroacetyl chloride introduces a reactive handle for further nucleophilic substitutions. scispace.com

Alkylation: N-alkylation of the amino group can be achieved, although direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. scispace.com

Formation of Schiff Bases: Condensation of the amino group with various aldehydes and ketones yields Schiff bases (imines). This reaction is often carried out under acidic or basic catalysis and can be accelerated by microwave irradiation. scispace.com These imines can serve as intermediates for the synthesis of other heterocyclic systems.

Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates leads to the formation of corresponding ureas and thioureas, which are important pharmacophores. researchgate.net

Modifications at the Benzene Ring:

The benzene ring of this compound, while activated by the fused thiazole and amino groups, can undergo electrophilic substitution reactions. However, the directing effects of the existing substituents need to be considered. The precise location of further substitution will be influenced by the electronic nature of the thiazole ring and the methyl groups. Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring can provide a handle for further cross-coupling reactions.

Nitration: Nitration of the benzene ring can introduce a nitro group, which can then be reduced to an amino group, allowing for further functionalization. scispace.com

It is important to note that direct electrophilic substitution on the 2-aminobenzothiazole ring can be complex, and often, a more regioselective approach involves the synthesis of the benzothiazole from an already functionalized aniline precursor. scispace.com

Green Chemistry Approaches in Benzothiazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzothiazoles to develop more environmentally benign and efficient processes. jusst.org These approaches focus on reducing waste, using less hazardous reagents and solvents, and improving energy efficiency.

Several green methodologies have been reported for the synthesis of the broader class of 2-aminobenzothiazoles, which are applicable to the synthesis of the 5,6-dimethyl derivative:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of 2-aminobenzothiazoles, often leading to higher yields in shorter reaction times compared to conventional heating methods. jusst.org This technique has been successfully used for the condensation reactions to form the benzothiazole ring and for the synthesis of Schiff base derivatives. researchgate.netscispace.com

Use of Ionic Liquids: Ionic liquids (ILs) have emerged as green alternatives to volatile organic solvents. They can act as both the solvent and catalyst in chemical reactions. The synthesis of 2-aminobenzothiazole derivatives has been reported in ionic liquids, which often allows for easy product separation and recycling of the reaction medium. eurekaselect.com A patent describes a one-pot synthesis of 2-amino-5,6-dichlorobenzothiazole (B1582228) using an acidic ionic liquid as both the solvent and catalyst, highlighting the potential for similar green approaches for the dimethyl analog. eurekaselect.com

Catalyst-Free and Solvent-Free Reactions: Some synthetic routes for benzothiazoles have been developed under catalyst-free and solvent-free conditions, often promoted by microwave or ultrasound irradiation. These methods are highly atom-economical and minimize the generation of waste. jusst.org

Use of Recyclable Catalysts: The use of heterogeneous and recyclable catalysts is another important aspect of green chemistry. Various solid acid catalysts and metal-based catalysts have been employed for the synthesis of benzothiazoles, which can be easily recovered and reused. jusst.org

These green chemistry approaches offer promising avenues for the sustainable production of this compound and its derivatives, aligning with the growing demand for environmentally responsible chemical manufacturing.

Biological Activities and Pharmacological Potential of 2 Amino 5,6 Dimethylbenzothiazole Derivatives

Anticancer and Antitumor Activities

Derivatives of 2-aminobenzothiazole (B30445) are a significant class of heterocyclic compounds investigated for their antitumor properties. Research has shown that substitutions on the benzothiazole (B30560) core play a crucial role in the potency and selectivity of these compounds. Specifically, the introduction of a 5,6-dimethyl group onto the 2-aminobenzothiazole nucleus has been found to be conducive to improving cytotoxic activity against cancer cells. This structural feature is considered favorable for enhancing the antiproliferative potential of this class of molecules.

Derivatives of the 2-aminobenzothiazole framework have demonstrated notable efficacy against a variety of human cancer cell lines. For instance, certain 2-aminobenzothiazole derivatives have been shown to induce G2/M cell cycle arrest in HeLa (cervical cancer) cells. Other studies have evaluated novel derivatives of 6-amino-2-phenylbenzothiazole against a panel of malignant human cell lines, which included HeLa, MCF-7 (breast), CaCo-2 (colon), and Hep-2 (laryngeal) cells, finding that they exerted cytostatic activities.

Furthermore, research into MET inhibitors identified a series of 2-aminobenzothiazole derivatives with a 3,4-dihydropyrimidin-2(1H)-one motif. Structure-activity relationship (SAR) studies in this series revealed that the presence of a 5,6-dimethyl group on the benzothiazole scaffold enhanced antiproliferative activity. These compounds were effective in blocking the proliferation of lung (EBC-1) and gastric (MKN-45) cancer cell lines.

Table 1: Anticancer Activity of Selected 2-Aminobenzothiazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Series | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| 2-aminobenzothiazole-dihydropyrimidinone | EBC-1 (Lung) | 14.6–18.8 µM |

| 2-aminobenzothiazole-dihydropyrimidinone | MKN-45 (Gastric) | 15.0–18.7 µM |

| 6-amino-2-phenylbenzothiazole salts | HeLa (Cervical) | Cytostatic |

| 6-amino-2-phenylbenzothiazole salts | MCF-7 (Breast) | Cytostatic |

| 6-amino-2-phenylbenzothiazole salts | CaCo-2 (Colon) | Cytostatic |

| 6-amino-2-phenylbenzothiazole salts | Hep-2 (Laryngeal) | Cytostatic |

Hypoxia, or low oxygen concentration, is a characteristic feature of the microenvironment in many solid tumors and is associated with resistance to therapy and poor patient prognosis. Consequently, developing hypoxia-selective antitumor agents that are activated under these conditions is a significant goal in cancer therapy. While 2-nitroimidazoles are a well-known class of compounds designed to target hypoxic cells, there is a lack of specific research available on 2-amino-5,6-dimethylbenzothiazole derivatives being explicitly designed or evaluated for targeting hypoxic tumors. This remains a potential area for future investigation within this chemical class.

Antimicrobial Activities (Antibacterial, Antifungal)

The benzothiazole scaffold is integral to many compounds exhibiting potent antimicrobial properties. Derivatives of 2-aminobenzothiazole have been synthesized and evaluated for their efficacy against a wide range of pathogenic bacteria and fungi, often showing significant activity.

Derivatives of 2-aminobenzothiazole have shown broad-spectrum antibacterial activity. Studies have demonstrated that these compounds can be effective against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.govacademicjournals.org

The efficacy of these compounds is often determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. For example, certain benzothiazole derivatives have shown potent activity against S. aureus and Streptococcus pneumoniae (Gram-positive), as well as E. coli (Gram-negative), with MIC values in the low micromolar range. nih.gov In some cases, the antibacterial activity of these synthetic compounds has been found to be comparable or even superior to standard drugs like ciprofloxacin. nih.gov The differential activity against various strains suggests that the molecular structure of the derivative and the specific bacterium being targeted are key factors in its efficacy. researchgate.net

Table 2: Antibacterial Activity of Selected Benzothiazole Derivatives This table is interactive. You can sort and filter the data.

| Bacterial Strain | Type | Measurement | Result | Reference Compound |

|---|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | MIC | 6-8 µmol L⁻¹ | Cefotaxime (6-10 µmol L⁻¹) |

| Streptococcus pneumoniae | Gram-Positive | MIC | 4-5 µmol L⁻¹ | Cefotaxime (6-10 µmol L⁻¹) |

| Escherichia coli | Gram-Negative | MIC | 3.1-5 µmol L⁻¹ | Ciprofloxacin (12.5 µg/mL) |

| Pseudomonas aeruginosa | Gram-Negative | MIC | 3.1-6.2 µg/mL | Ciprofloxacin (12.5 µg/mL) |

| Moraxella catarrhalis | Gram-Negative | MIC | 4 µg/mL | Azithromycin (0.06 µg/mL) |

In addition to their antibacterial action, 2-aminobenzothiazole derivatives are recognized for their antifungal potential. Research has specifically highlighted the promise of C-6 methyl-substituted benzothiazole derivatives against fungal pathogens. scitechjournals.com

A significant target for antifungal research is Candida albicans, an opportunistic yeast that can cause infections in humans. scitechjournals.com Studies have shown that novel derivatives featuring a methyl group at the C-6 position of the benzothiazole ring exhibit potent to moderate inhibitory activity against C. albicans. scitechjournals.com Other related structures, such as 2-amino-5-chlorobenzothiazole (B1265905) derivatives, have demonstrated measurable activity against Candida glabrata and Aspergillus niger. uobaghdad.edu.iqresearchgate.net The mechanism of action for some of these compounds may involve the inhibition of crucial fungal enzymes like lanosterol (B1674476) 14α-demethylase (CYP51), which is involved in the ergosterol (B1671047) biosynthesis pathway essential for the fungal cell membrane. nih.gov Some functionally substituted 2-aminothiazoles have exhibited better antifungal activity than reference drugs such as ketoconazole (B1673606) and bifonazole. nih.govresearchgate.net

Table 3: Antifungal Activity of Selected Benzothiazole/Aminothiazole Derivatives This table is interactive. You can sort and filter the data.

| Fungal Strain | Compound Class | Activity | Reference Compound |

|---|---|---|---|

| Candida albicans | C-6 Methyl-Substituted Benzothiazole | Potent to Moderate | Griseofulvin |

| Candida albicans | 2-Amino-4, 5-Diarylthiazole | MIC80 = 9 µM | Fluconazole |

| Candida glabrata | 2-Amino-5-chlorobenzothiazole | Good | Fluconazole |

| Aspergillus niger | 2-Amino-5-chlorobenzothiazole | Good | Fluconazole |

| Various Fungi | Functionally Substituted 2-Aminothiazole (B372263) | Good | Ketoconazole, Bifonazole |

Antiviral Activities

The versatile benzothiazole scaffold has also been explored for its potential in developing antiviral agents. mdpi.com Various derivatives of this heterocyclic system have been synthesized and tested against several types of viruses. Research has indicated that compounds incorporating the benzothiazole moiety show potential activity against viruses such as Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). mdpi.comnih.gov

Similarly, the related 2-aminothiazole core structure has been investigated, with some derivatives showing promising results. For example, novel substituted aminothiazole compounds have demonstrated significant in vitro antiviral activity against the influenza A virus. mdpi.comresearchgate.netktu.edu However, specific studies focusing on the antiviral properties of this compound itself or its direct derivatives are not extensively reported. The demonstrated antiviral potential of the broader benzothiazole and aminothiazole families suggests that the 5,6-dimethyl substituted variant could be a promising scaffold for future antiviral drug discovery efforts.

Inhibition of Viral Replication and Enzymes

There is currently a lack of specific research in the public domain detailing the antiviral properties of this compound derivatives. However, the broader family of 2-aminobenzothiazole derivatives has demonstrated significant potential as antiviral agents against a variety of viruses. For instance, certain derivatives have been identified as inhibitors of HIV-1 replication. nih.govnih.gov Research has also explored the efficacy of benzothiazole analogues against other viruses, including the Dengue virus, by targeting essential viral enzymes like the NS2B/NS3 protease. nih.gov While these findings are promising for the general benzothiazole scaffold, dedicated studies are required to determine if the 5,6-dimethyl substitution confers any antiviral activity.

Anti-inflammatory and Analgesic Activities

Table 1: Anti-inflammatory Activity of Selected 2-Aminobenzothiazole Derivatives (General Examples)

| Compound ID | Substitution Pattern | Animal Model | Anti-inflammatory Activity | Reference |

| Bt2 | 5-chloro | Carrageenan-induced paw edema | Active | sphinxsai.com |

| Bt7 | 6-methoxy | Carrageenan-induced paw edema | Active | sphinxsai.com |

Note: This table provides general examples for the broader class of 2-aminobenzothiazoles and not for the specific 2-amino-5,6-dimethyl derivative.

Antidiabetic Activities

Detailed research on the antidiabetic properties of this compound derivatives could not be found in the available literature. However, the 2-aminobenzothiazole scaffold has been identified as a promising starting point for the development of new antidiabetic agents. mdpi.com Studies on various derivatives have shown significant potential in lowering blood glucose levels in animal models of non-insulin-dependent diabetes mellitus. nih.gov A possible mechanism of action for some of these compounds is the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the development of metabolic syndrome. nih.gov Furthermore, some benzothiazole derivatives are thought to exert their antidiabetic effects through agonistic activity on the peroxisome proliferator-activated receptor (PPAR). mdpi.com

Neuroprotective and Central Nervous System (CNS) Activities

Specific data on the neuroprotective and CNS activities of this compound derivatives is not currently available. However, the 2-aminobenzothiazole nucleus has been explored for its potential in treating CNS disorders. For instance, certain derivatives, such as 2-amino-6-nitrobenzothiazole (B160904) derived semicarbazones, have been investigated for their anticonvulsant activity in various animal seizure models. nih.gov Some of these compounds have also shown neuroprotective potential in organotypic hippocampal slice culture assays. nih.gov Another example is 2-amino-6-trifluoromethoxy benzothiazole, which has demonstrated anticonvulsant properties suggested to be mediated through antagonism of excitatory amino acid neurotransmission. nih.govnih.gov These findings underscore the potential of the 2-aminobenzothiazole scaffold in the development of novel CNS-active agents.

Table 2: Anticonvulsant Activity of a 2-Amino-6-substituted Benzothiazole Derivative

| Compound | Seizure Model | Activity | Reference |

| 2-Amino-6-trifluoromethoxy benzothiazole | Maximal electroshock | Active | nih.gov |

| 2-Amino-6-trifluoromethoxy benzothiazole | Sound-induced seizures in mice | Active | nih.gov |

Note: This table illustrates the activity of a related compound and not the specific 2-amino-5,6-dimethyl derivative.

Other Pharmacological Applications (e.g., Antimalarial, Anticonvulsant, Anthelmintic, Antioxidant)

While specific research is lacking for this compound, the broader class of 2-aminobenzothiazole derivatives has been investigated for a variety of other pharmacological applications.

Antimalarial Activity: Benzothiazole derivatives have been identified as promising candidates for the treatment of malaria. nih.gov Some small-molecule benzothiazole hydrazones have shown activity against Plasmodium falciparum in vitro and in a murine model. nih.gov

Anticonvulsant Activity: As mentioned in the previous section, various 2-aminobenzothiazole derivatives have been synthesized and evaluated for their potential to prevent seizures. nih.govnih.govnih.gov

Anthelmintic Activity: Studies have explored the potential of 2-amino-6-substituted benzothiazoles as anthelmintic agents, showing activity against certain types of worms. researchgate.net For example, new O-substituted 6-methoxybenzothiazole-2-carbamates have been synthesized and have shown promising anthelmintic activity. nih.gov

Antioxidant Activity: The antioxidant potential of various aminothiazole and benzothiazole derivatives has been investigated. nih.gov These compounds have the ability to scavenge free radicals, which are implicated in a number of diseases.

Table 3: Overview of Other Pharmacological Applications of 2-Aminobenzothiazole Derivatives (General Examples)

| Activity | Derivative Type | Example Finding | Reference |

| Antimalarial | Benzothiazole hydrazones | Active against Plasmodium falciparum | nih.gov |

| Anticonvulsant | 2-Amino-6-nitrobenzothiazole semicarbazones | Active in maximal electroshock seizure model | nih.gov |

| Anthelmintic | 2-Amino-6-substituted benzothiazoles | Active against various worm species | researchgate.net |

| Antioxidant | 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives | Radical scavenging potential | nih.gov |

Note: This table provides general examples for the broader class of 2-aminobenzothiazoles and not for the specific 2-amino-5,6-dimethyl derivative.

Structure Activity Relationship Sar Studies of 2 Amino 5,6 Dimethylbenzothiazole Derivatives

Impact of Substitutions on the Benzothiazole (B30560) Ring System

The benzothiazole nucleus, a fusion of benzene (B151609) and thiazole (B1198619) rings, offers multiple positions (4, 5, 6, and 7) for substitution, allowing for fine-tuning of the molecule's physicochemical and biological properties. pharmacyjournal.innih.gov The electronic properties of these substituents, whether electron-donating or electron-withdrawing, play a significant role in modulating the activity of the resulting compounds. chemistryjournal.net

Research has shown that electron-withdrawing groups such as halogens (Cl, F) or a nitro group (NO2) often lead to better biological activity. chemistryjournal.net For instance, the introduction of a chlorine atom at the C7 position of the benzothiazole core resulted in improved potency in a series of kinase inhibitors. nih.gov Similarly, adding a chloro-substituent at position 4 was found to increase antitubercular activity against certain strains. asm.org Further studies have highlighted that substitutions at the 5th and 6th positions are particularly impactful. Replacing a hydrogen atom at position 5 with chlorine or fluorine can increase a compound's potency. pharmacyjournal.in A notable increase in bioactivity was also observed when a chlorine atom was situated at the 6th position. nih.gov

Conversely, electron-donating groups such as methoxy (B1213986) (-OCH3) and methyl (-CH3) at the 6-position have also been shown to boost potency in different contexts. pharmacyjournal.in One study on antiproliferative agents found the order of cytotoxicity for substituents on the benzothiazole scaffold to be OEt > H > Me > NO2. nih.gov In the development of anthelminthic agents, electron-donor groups like methyl and ethoxy in the 6-position were found to enhance the effect. semanticscholar.org This indicates that the optimal substitution is highly dependent on the specific biological target. In some cases, unsubstituted compounds at position 6 have shown the best inhibitory values against dermatophytes. mdpi.com

| Position | Substituent | Observed Effect on Biological Activity | Reference |

| 4 | Chloro (Cl) | Increased antitubercular activity. asm.org | asm.org |

| 5 | Fluoro (F), Chloro (Cl) | Increased overall potency. pharmacyjournal.in | pharmacyjournal.in |

| 6 | Chloro (Cl) | Notable increase in bioactivity. nih.gov | nih.gov |

| 6 | Methoxy (-OCH3), Methyl (-CH3) | Boosted potency. pharmacyjournal.in | pharmacyjournal.in |

| 6 | Ethoxy (OEt) | Higher cytotoxicity than H, Me, or NO2. nih.gov | nih.gov |

| 7 | Chloro (Cl) | Improved kinase inhibition potency. nih.gov | nih.gov |

Role of the 2-Amino Group in Biological Potency

The amino group at the C-2 position of the benzothiazole scaffold is an active and essential functionality that is critical for biological potency. nih.gov Its presence is considered a key pharmacophore, and its modification is a common strategy in the design of new therapeutic agents. nih.gov The exocyclic nitrogen, along with the cyclic sulfur and nitrogen atoms, can act as a coordination site for metals. nih.gov

Studies have demonstrated the crucial role of the 2-aminobenzothiazole (B30445) scaffold. In one instance, replacing the 2-aminobenzothiazole moiety with a 2-aminothiazole (B372263) structure led to a severe impairment of antiproliferative activity, confirming the importance of the fused benzene ring. nih.gov The 2-amino group is frequently used as a chemical handle to be tethered to other structural fragments or to form fused heterocyclic systems. nih.gov

Common modifications to the 2-amino group include:

Acylation: Reaction with agents like chloroacetyl chloride to form amide derivatives. semanticscholar.org

Formation of Sulfonamides: Acylation with sulfonyl chlorides, such as in the synthesis of N-(5,6-Dimethylbenzo[d]thiazol-2-yl)benzenesulfonamide, creates a new class of derivatives with distinct properties. researchgate.net

Formation of Schiff Bases: Condensation with various aldehydes to form azomethines, which have shown a range of biological activities. semanticscholar.org

Linkage to Guanidines or Isothioureas: These modifications have been explored for developing novel antidiabetic agents. mdpi.com

These derivatizations highlight the versatility of the 2-amino group as a point of attachment for generating diverse chemical libraries with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. semanticscholar.orgeurekaselect.comnih.gov

| Modification Type | Resulting Derivative | Biological Relevance | Reference |

| Acylation | N-acyl-2-aminobenzothiazole | Precursor for further cyclization and synthesis of active compounds. semanticscholar.org | semanticscholar.org |

| Sulfonylation | Benzothiazole sulfonamide | Created derivatives with potential anti-inflammatory and SOD-like activity. semanticscholar.orgresearchgate.net | semanticscholar.orgresearchgate.net |

| Schiff Base Formation | Azomethine / Imine | Resulting compounds showed high antibacterial, antifungal, and anthelmintic activity. semanticscholar.org | semanticscholar.org |

| Linkage to Guanidine | N-guanidinyl-benzothiazole | Investigated as potential antidiabetic agents targeting PPARγ. mdpi.com | mdpi.com |

Influence of Methyl Substituents at Positions 5 and 6 on Activity

The presence of methyl groups at positions 5 and 6 of the benzothiazole ring is a specific structural feature that can significantly influence biological activity. While SAR studies often explore a range of single substituents, the combined effect of the 5,6-dimethyl pattern provides unique characteristics to the scaffold.

In the development of antiproliferative agents, it was discovered that having two methyl groups on the benzothiazole core could be favorable for activity. nih.gov One study identified that a 4,7-dimethyl substitution pattern was beneficial for antiproliferative potency, suggesting that the presence and location of methyl groups are important considerations in drug design. nih.gov The synthesis of N-(5,6-Dimethylbenzo[d]thiazol-2-yl)benzenesulfonamide specifically utilizes the 5,6-dimethyl substituted core to create new derivatives, indicating its value as a building block for active compounds. researchgate.net

Mechanistic Investigations of Biological Action

Molecular Targets and Signaling Pathways

Research into the biological actions of 2-aminobenzothiazole (B30445) derivatives has identified several key molecular targets and signaling pathways, particularly in the context of cancer therapy. These compounds are often designed to interact with specific proteins that are crucial for cancer cell proliferation and survival.

One of the primary targets for this class of compounds is the Phosphoinositide 3-kinase (PI3K) pathway . Novel 2-aminobenzothiazole compounds have been designed to dock into the adenosine (B11128) triphosphate (ATP) binding domain of the PI3Kγ enzyme. nih.govacs.org For instance, certain synthesized derivatives have shown inhibitory activity against PI3Kγ. acs.org Further investigation into one of the potent compounds revealed that its anticancer effects are likely not solely due to PI3Kγ suppression but may also involve other kinases such as CDK2, Akt, and mTOR. nih.govacs.org The most significant inhibition for this particular derivative was observed against PIK3CD/PIK3R1 (p110 δ/p85 α), suggesting a multi-targeted mechanism of action. nih.govacs.org

Receptor Tyrosine Kinases (RTKs) are another important class of molecular targets for 2-aminobenzothiazole derivatives. These include:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key transducer of angiogenesis, inhibiting VEGFR-2 is a critical strategy in cancer treatment. nih.gov A 2-aminobenzothiazole derivative was identified as a potent VEGFR-2 inhibitor. nih.gov Hybrid molecules incorporating the 2-aminobenzothiazole scaffold with a thiazolidinedione (TZD) or cyanothiouracil (CT) moiety have also been developed as potent VEGFR-2 inhibitors. nih.gov

Epidermal Growth Factor Receptor (EGFR): Several 2-aminobenzothiazole derivatives have been reported as potent EGFR inhibitors, with some showing significant antiproliferative activity against cancer cell lines. nih.gov

Cyclin-Dependent Kinases (CDKs) , which are crucial for cell cycle regulation, have also been targeted. A series of 2-aminobenzothiazole-derived compounds have been devised as CDK2 inhibitors, demonstrating low micromolar inhibitory activity. nih.gov

For neurodegenerative diseases, particularly Alzheimer's, derivatives of 2-aminobenzothiazole have been investigated as inhibitors of key enzymes, suggesting a potential role in modulating neurological pathways. rsc.org

In the realm of infectious diseases, 2-aminobenzothiazole-based compounds have been found to be active against ESKAPE pathogens by targeting DNA gyrase B . nih.gov

Interaction with Biomolecules (e.g., DNA binding)

The interaction of 2-aminobenzothiazole derivatives with biomolecules is a key aspect of their mechanism of action. At a structural level, the 2-aminobenzothiazole fragment can form hydrogen bonds (acting as both a donor and acceptor), chalcogen bonds, and engage in π-π stacking or van der Waals interactions with amino acid residues on target proteins. nih.gov

Furthermore, some 2-aminothiazole (B372263) derivatives have been noted to possess antiproliferative activity through mechanisms that may involve DNA synthesis suppression. researchgate.netnih.gov The development of 2-aminobenzothiazole-based DNA gyrase B inhibitors also points to an indirect interaction with DNA by targeting an enzyme essential for DNA replication and repair. nih.gov

Enzymatic Inhibition Profiles

The 2-aminobenzothiazole scaffold has proven to be a versatile framework for the development of inhibitors against a wide range of enzymes. The inhibitory activities of various derivatives have been quantified, often in terms of IC50 (the half-maximal inhibitory concentration) or Ki (the inhibition constant) values.

Inhibition of Cancer-Related Kinases:

As mentioned, several kinases involved in cancer progression are targeted by 2-aminobenzothiazole derivatives.

| Derivative Class | Target Enzyme | IC50 / % Inhibition |

| Novel 2-aminobenzothiazole compounds | PI3Kγ | 47% and 48% inhibition at 100 μM nih.govacs.org |

| 2-aminobenzothiazole derivative 19 | VEGFR-2 | 0.5 μM nih.gov |

| 2-aminobenzothiazole-TZD hybrid 20 | VEGFR-2 | 0.15 μM nih.gov |

| 2-aminobenzothiazole-CT hybrid 21 | VEGFR-2 | 0.19 μM nih.gov |

| 2-aminobenzothiazole congener 12 | EGFR | 96 nM nih.gov |

| 2-aminobenzothiazole-triazole hybrid 40 | CDK2 | 4.29 μM nih.gov |

Inhibition of Cholinesterases and Other Enzymes:

Studies on the broader class of 2-aminothiazole derivatives have demonstrated significant inhibitory activity against enzymes relevant to neurodegenerative and other metabolic diseases.

| Derivative | Target Enzyme | Ki (μM) |

| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I (hCA I) | 0.008 ± 0.001 nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II (hCA II) | 0.124 ± 0.017 nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | 0.129 ± 0.030 nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | 0.083 ± 0.041 nih.gov |

Novel benzothiazole (B30560) derivatives have also been synthesized and investigated for their inhibitory effects against enzymes implicated in Alzheimer's disease, such as Acetylcholinesterase (AChE) and Monoamine oxidase B (MAO-B). rsc.org

Inhibition of Bacterial Enzymes:

A series of 5-substituted 2-aminobenzothiazole-based compounds have been identified as potent inhibitors of DNA gyrase from E. coli, with IC50 values in the nanomolar range. nih.gov

| Derivative Class | Target Enzyme | IC50 (nM) |

| 5-substituted 2-aminobenzothiazole-based compounds | E. coli DNA gyrase | < 71 nM nih.gov |

This extensive body of research on 2-aminobenzothiazole derivatives underscores the therapeutic potential of this class of compounds, acting through various well-defined molecular mechanisms. While more specific studies on 2-amino-5,6-dimethylbenzothiazole are needed, the existing data provides a strong foundation for understanding its likely biological activities.

Computational Chemistry and in Silico Approaches

Molecular Docking Studies for Target Identification and Ligand Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-Amino-5,6-dimethylbenzothiazole, docking studies have been instrumental in identifying potential biological targets and elucidating the nature of its binding interactions.

Derivatives of this compound have been the subject of molecular docking simulations to explore their potential as anticancer agents. For instance, a series of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio)acetamide derivatives were synthesized and docked into the active sites of relevant biological targets. nih.gov One particular derivative, compound 4g, which features a (3-methoxyphenyl)amino substituent, demonstrated significant antiproliferative activity against HT-1376 bladder carcinoma cells. nih.gov In silico studies predicted favorable physicochemical, pharmacokinetic, and toxicological properties for this compound. nih.gov

Similarly, Schiff bases derived from aminothiazoles have been investigated for their antimicrobial properties, with molecular docking used to predict their binding efficiency with bacterial receptors. researchgate.net Although not specifically involving the 5,6-dimethyl substitution, these studies on related benzothiazole (B30560) structures highlight the utility of molecular docking in this class of compounds. For example, a Schiff base ligand was shown to have a better interaction with the receptor of Escherichia coli (PDB ID: 3T88) compared to that of Staphylococcus aureus (PDB ID: 3Q8U). researchgate.net Such studies provide a rationale for the observed biological activities and guide the design of more potent analogues.

Table 1: Molecular Docking Studies of this compound Derivatives

| Derivative | Target | Key Findings | Reference |

| N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g) | Not explicitly stated, but studied in the context of HT-1376 bladder carcinoma cells. | Showed highest antiproliferative activity. In silico predictions indicated good physicochemical, pharmacokinetic, and toxicological profiles. | nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations provide valuable information about a molecule's geometry, electronic properties, and reactivity.

For aminothiazole derivatives, DFT has been employed to optimize their geometrical structures and understand their bioactive nature. nih.gov These calculations can determine global reactivity parameters such as hardness and softness, which correlate with the molecule's stability and reactivity. nih.gov For instance, in a study of aminothiazole Schiff base ligands and their metal complexes, the theoretically optimized geometrical structures were examined using the M06/6-311G+(d,p) function of DFT. nih.gov The calculated high hardness and low softness values were indicative of their stability. nih.gov

DFT calculations, often at the B3LYP/6-31G(d,p) level of theory, are also used to determine quantum chemical parameters that can be correlated with experimental findings, such as corrosion inhibition. sci-hub.se Although these specific studies were not on this compound itself, they demonstrate the power of DFT in predicting the behavior of related benzothiazole derivatives. The method can elucidate the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding electronic transitions and reactivity.

In the context of substituted benzothiazoles, DFT has been used to study their electronic properties and to correlate these with their biological activities. researchgate.net The distribution of electron density, as revealed by natural population analysis (NPA) using methods like DFT/B3LYP, can highlight the atoms most involved in chemical reactions and intermolecular interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. These models are powerful tools in drug discovery for predicting the activity of new compounds and for optimizing lead structures.

While specific QSAR models for this compound are not extensively documented in the provided results, the principles of QSAR have been applied to the broader class of 2-aminothiazoles. For example, a QSAR study on a series of 2-aminothiazole-based inhibitors of the p56(Lck) enzyme identified key structural features responsible for their inhibitory activity. nih.gov This study established linear QSAR models using descriptors calculated by the DRAGON program and selected by a genetic algorithm. nih.gov The final model, with eight parameters, provided insights for designing novel inhibitors with potentially higher bioactivity. nih.gov

Similarly, QSAR studies have been conducted on 2-amino-5-selenothiazole derivatives to predict their anti-inflammatory activity. derpharmachemica.com These studies use physicochemical descriptors such as area, volume, binding energy, and heat of formation, calculated using semi-empirical methods like PM3, to build regression equations that predict biological activity. derpharmachemica.com The successful application of QSAR to these related heterocyclic systems suggests that a similar approach could be highly beneficial for understanding and optimizing the biological activities of this compound derivatives.

Advanced Analytical Characterization Techniques for 2 Amino 5,6 Dimethylbenzothiazole and Its Derivatives

Spectroscopic Analysis (NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques are fundamental in the structural elucidation of 2-Amino-5,6-dimethylbenzothiazole and its derivatives. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for detailing the carbon-hydrogen framework of these molecules.

In a study of a quinone derivative, 2,5-bis(5,6-dimethylbenzo[d]thiazol-2-ylamino)cyclohexa-2,5-diene-1,4-dione, the ¹H NMR spectrum in CDCl₃ showed characteristic signals for the methyl protons at δ 2.36 ppm and the aromatic protons of the benzothiazole (B30560) ring at δ 7.28 and 7.55 ppm. The NH proton appeared as a singlet at δ 8.19 ppm, and the quinone ring proton was observed at δ 6.47 ppm. The ¹³C NMR spectrum of the same derivative displayed signals for the methyl carbons at δ 20.0 and 20.5 ppm. The aromatic and quinone carbons resonated at various shifts between δ 108.9 and 178.1 ppm, confirming the structure of the compound researchgate.net.

For a Schiff base derived from 2-Amino-4,6-dimethylbenzothiazole, the ¹H NMR spectrum in DMSO-d₆ revealed signals for the aromatic protons of the benzothiazole ring and a singlet for the benzothiazole methyl group at δ 2.61 ppm rdd.edu.iq.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. In a derivative of this compound, specifically 5-(5,6-Dimethyl-benzothiazol-2-ylazo)-6-aminouracil, the IR spectrum (KBr) showed characteristic absorption bands at 3480 and 3288 cm⁻¹ corresponding to the NH₂ group, 3140 cm⁻¹ for the NH group, and 1708 cm⁻¹ for the C=O group. The C=N and C=C stretching vibrations were observed at 1631 cm⁻¹ and 1561 cm⁻¹, respectively arkat-usa.org. For a series of fused iminopyrimido benzothiazole derivatives involving this compound, the IR spectra showed the presence of an imino (=NH) group in the region of 3355-3425 cm⁻¹ ijpcbs.com.

UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of a Schiff base ligand derived from a substituted 2-aminobenzothiazole (B30445) showed absorption peaks at 275 nm and 440 nm, which were attributed to π→π* and n→π* transitions, respectively rdd.edu.iq. For a series of hetarylazo-6-aminouracil dyes, a derivative of this compound exhibited absorption maxima that were solvent-dependent, appearing at 534 nm in DMSO and 428 nm in acetic acid arkat-usa.org.

Mass Spectrometry (MS) Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compounds. In the analysis of 2,5-bis(5,6-dimethylbenzo[d]thiazol-2-ylamino)cyclohexa-2,5-diene-1,4-dione, the ESI-MS spectrum showed a molecular ion peak at m/z 459.3 [M+H]⁺, confirming its molecular weight researchgate.net. Similarly, for fused iminopyrimido benzothiazole derivatives, mass spectra displayed molecular ion peaks corresponding to their respective molecular weights ijpcbs.com.

Interactive Table: Spectroscopic Data for this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) | Reference |

| 2,5-bis(5,6-dimethylbenzo[d]thiazol-2-ylamino)cyclohexa-2,5-diene-1,4-dione | 2.36 (s, 12H, CH₃), 6.47 (s, 2H, quinone-H), 7.28 (s, 2H, Ar-H), 7.55 (s, 2H, Ar-H), 8.19 (s, 2H, NH) | 20.0, 20.5 (CH₃), 108.9, 120.4, 129.8, 132.8, 134.5, 146.9, 147.8, 159.0, 178.1 | 1642 (C=O) | 459.3 [M+H]⁺ | researchgate.net |

| 5-(5,6-Dimethyl-benzothiazol-2-ylazo)-6-aminouracil | Not specified in detail | Not specified | 3480, 3288 (NH₂), 3140 (NH), 1708 (C=O), 1631 (C=N), 1561 (C=C) | Not specified | arkat-usa.org |

| Fused iminopyrimido benzothiazole derivative | In agreement with structure | Not specified | 3355-3425 (=NH) | Corresponds to MW | ijpcbs.com |

Elemental Analysis

Elemental analysis is a crucial technique to confirm the empirical formula of a newly synthesized compound by determining the percentage composition of elements such as carbon, hydrogen, nitrogen, and sulfur. For derivatives of this compound, the experimentally found elemental composition is compared with the theoretically calculated values. A close agreement between the found and calculated percentages (typically within ±0.4%) provides strong evidence for the compound's purity and proposed structure researchgate.net.

For instance, the synthesis of 2,5-bis(5,6-dimethylbenzo[d]thiazol-2-ylamino)cyclohexa-2,5-diene-1,4-dione was confirmed by elemental analysis. The calculated and found percentages of C, H, and N were in close agreement, validating the successful synthesis of the target molecule researchgate.net. Commercial suppliers of this compound also provide certificates of analysis that may include elemental analysis data, ensuring the quality of the starting material lgcstandards.com.

Interactive Table: Elemental Analysis Data for a this compound Derivative

| Compound | Element | Calculated (%) | Found (%) | Reference |

| 2,5-bis(5,6-dimethylbenzo[d]thiazol-2-ylamino)cyclohexa-2,5-diene-1,4-dione | C | 62.86 | 62.54 | researchgate.net |

| H | 4.84 | 4.45 | researchgate.net | |

| N | 12.22 | 12.58 | researchgate.net |

Chromatography (TLC, HPLC) for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for monitoring the progress of reactions and assessing the purity of the final products.

Thin-Layer Chromatography (TLC) TLC is a simple, rapid, and effective method used to monitor the progress of chemical reactions involving this compound and its derivatives. For example, in the synthesis of a quinone derivative, the reaction was monitored by TLC using dichloromethane (B109758) as the eluent dergipark.org.tr. The disappearance of the starting materials and the appearance of the product spot on the TLC plate indicate the progression of the reaction. TLC is also used to check the purity of the synthesized compounds, with a single spot suggesting a pure compound under the specific solvent system used ijpcbs.com.

High-Performance Liquid Chromatography (HPLC) HPLC is a more powerful and quantitative chromatographic technique used to determine the purity of this compound and its derivatives with high accuracy. Commercial suppliers often specify the purity of this compound as ≥98.0% as determined by HPLC tcichemicals.comtcichemicals.com. This high level of purity is essential for its use in further synthetic applications and biological studies. HPLC can also be used for the enantioseparation of amino acid derivatives, highlighting its versatility in the analysis of complex molecules tcichemicals.com.

X-ray Diffraction Studies

X-ray diffraction analysis of single crystals provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-5,6-dimethylbenzothiazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is commonly synthesized via cyclization of substituted thiourea derivatives or through zinc(II)-catalyzed reactions. For example, zinc acetate-catalyzed reactions under reflux in ethanol (70–80°C) yield >85% purity, with dimethyl groups introduced via pre-functionalized aniline precursors. Optimizing solvent polarity (e.g., ethanol vs. DMF) and catalyst loading (5–10 mol%) significantly impacts reaction kinetics and byproduct formation .

- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify via recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : The amino proton resonates at δ 6.2–6.5 ppm (DMSO-d₆), while methyl groups appear as singlets at δ 2.3–2.5 ppm. Aromatic protons show splitting patterns consistent with the benzothiazole core .

- IR Spectroscopy : Stretching vibrations at 3350 cm⁻¹ (N-H), 1620 cm⁻¹ (C=N), and 750 cm⁻¹ (C-S) confirm functional groups .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 193.1, with fragmentation peaks at m/z 149 (loss of NH₂) and 121 (C₆H₅S⁺) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use local exhaust ventilation to minimize dust inhalation. Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water for 15 minutes. Store in airtight containers at 4°C, away from strong oxidizers (e.g., HNO₃) to prevent exothermic decomposition .

Advanced Research Questions

Q. How do steric and electronic effects of the 5,6-dimethyl substituents influence the compound’s reactivity in heterocyclic fusion reactions?

- Methodological Answer : The methyl groups enhance steric hindrance, slowing electrophilic substitution at the 4-position but facilitating nucleophilic attacks at the 2-amino group. For example, in phthaloylation reactions, dimethyl substitution reduces regioselectivity by 30% compared to unsubstituted analogs, as observed in kinetic studies using HPLC monitoring .

- Experimental Design : Compare reaction rates of methylated vs. non-methylated derivatives under identical conditions (e.g., phthaloyl chloride in THF, 0°C). Use DFT calculations to map electron density shifts .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. inactive results) across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions. Standardize protocols using CLSI guidelines:

- MIC Testing : Use Mueller-Hinton broth at pH 7.2 ± 0.1, with inoculum density adjusted to 1.5 × 10⁸ CFU/mL.

- Control : Include ciprofloxacin (1 µg/mL) as a positive control.

- Data Validation : Replicate results in triplicate and cross-validate with logP (octanol/water) measurements to correlate lipophilicity with membrane permeability .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as fungal cytochrome P450 enzymes?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of CYP51 (PDB ID: 1EA1). Parameterize the ligand with GAFF force fields and optimize protonation states at physiological pH. Key interactions include:

- Hydrogen bonding between the amino group and heme propionate (ΔG ≈ -8.2 kcal/mol).

- Hydrophobic contacts of methyl groups with Leu321 and Val314 residues.

- Validate with MD simulations (50 ns) to assess binding stability .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in NMR spectra due to tautomerism or solvent effects?

- Methodological Answer : Record spectra in deuterated DMSO to stabilize the amino tautomer. For ambiguous peaks:

- Use 2D NMR (HSQC, HMBC) to assign coupling patterns.

- Compare with calculated NMR shifts (GIAO method at B3LYP/6-311+G(d,p)) to identify impurities or tautomers .

Q. What analytical workflows ensure reproducibility in quantifying degradation products during stability studies?

- Methodological Answer : Employ HPLC-DAD (C18 column, 0.1% TFA in acetonitrile/water gradient) with a retention time window of 8.2 ± 0.3 min for the parent compound. Track degradation products (e.g., sulfoxide at tR 5.1 min) using peak area normalization. Validate with LC-MS/MS (MRM mode) for trace-level quantification .

Structure-Activity Relationship (SAR) Studies

Q. How does modifying the 2-amino group to acyl or sulfonamide derivatives alter antifungal potency?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。